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Compound of Interest

4-Chloro-6-iodo-2-
Compound Name:
phenylquinazoline

Cat. No.: B1504901

An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 4-Chloro-6-iodo-2-phenylquinazoline, a key intermediate in the synthesis of
biologically active compounds. It includes detailed information on its properties, synthesis,
reactivity, and its role in the development of potential therapeutics.

Core Chemical Properties and Identifiers

4-Chloro-6-iodo-2-phenylquinazoline is a di-halogenated quinazoline derivative featuring a
phenyl group at the C2 position. This substitution pattern provides two distinct reactive sites,
making it a versatile building block in medicinal chemistry. Its identifiers and key properties are
summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1504901?utm_src=pdf-interest
https://www.benchchem.com/product/b1504901?utm_src=pdf-body
https://www.benchchem.com/product/b1504901?utm_src=pdf-body
https://www.benchchem.com/product/b1504901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Data Reference
4-Chloro-6-iodo-2-

IUPAC Name _ _
phenylquinazoline

CAS Number 257624-25-2 [1]12]

Molecular Formula C14HsCIIN2

Molecular Weight 366.59 g/mol

Appearance Yellow solid [2]

) ) Data not available in cited

Melting Point .

literature
N Soluble in common organic
Solubility

solvents

Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

The synthesis of 4-Chloro-6-iodo-2-phenylquinazoline is a multi-step process starting from

commercially available materials. The workflow involves the iodination of an anthranilamide

precursor, cyclocondensation to form the quinazolinone core, and subsequent chlorination to

yield the final product.[3]
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Starting Materials

Anthranilamide Benzaldehyde

lodination (I2, H202, H2Q)

Intermediates

2-Amino-5-iodobenzamide

Cyclocondensation (Benzaldehyde, I2)

y
6-lodo-2-phenylquinazolin-4(3H)-one

Chlorination (CIsCCN, PPhs)

Final Broduct

4-Chloro-6-iodo-2-phenylquinazoline

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Chloro-6-iodo-2-phenylquinazoline.

Experimental Protocol

The following protocol is adapted from the synthesis described by Martins et al.[2][3]
Step 1: Synthesis of 2-Amino-5-iodobenzamide

e To a solution of anthranilamide in water, add iodine (Iz) and hydrogen peroxide (H202).
» Heat the reaction mixture at 50 °C for 24 hours.

 After cooling, the precipitate is filtered, washed, and dried to yield 2-amino-5-iodobenzamide.
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Step 2: Synthesis of 6-lodo-2-phenylquinazolin-4(3H)-one

 In a round-bottomed flask, add 2-amino-5-iodobenzamide (1.0 eq), benzaldehyde (1.2 eq),
and iodine (2.0 eq) in ethanol.

o Reflux the mixture with stirring for 7 hours.
e Quench the reaction with an ice-cold concentrated aqueous solution of Na2S20:s.

o The resulting precipitate is filtered and purified by recrystallization from ethanol to give the
quinazolinone intermediate.[2]

Step 3: Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

» To the 6-iodo-2-phenylquinazolin-4(3H)-one intermediate, add triphenylphosphine (PPhs)
and trichloroacetonitrile (CIsCCN).

e The reaction proceeds to replace the hydroxyl group at the C4 position with a chlorine atom.

e The crude product is purified to yield 4-chloro-6-iodo-2-phenylquinazoline as a yellow
solid.[2][3] The overall yield for the final two steps is reported as 46%.[3]

Chemical Reactivity and Derivatization

The compound possesses two key reactive sites that can be functionalized selectively. The
chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (S~Ar),
while the iodine atom at the C6 position is ideal for transition-metal-catalyzed cross-coupling
reactions.[4][5]

Reaction Products

Nucleophilic Aromatic Substitution

(e.g., Anilines @ C4-Cl) 4-Anilinoquinazolines

4-Chloro-6-iodo-2-phenylquinazoline Pd-Catalyzed Cross-Coupling
(e.g., Sonogashira, Suzuki @ C6-I)

| C6-Alkynylated/Arylated Quinazolines
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Caption: Key reactive sites and derivatization pathways.

¢ Nucleophilic Aromatic Substitution at C4: The C4-chloro group is readily displaced by
nucleophiles. This reaction is extensively used to synthesize 4-anilinoquinazolines by
reacting the parent compound with various substituted anilines.[3][5] These reactions can be
performed under thermal or microwave-mediated conditions.[5]

o Palladium-Catalyzed Cross-Coupling at C6: The C6-iodo bond is significantly more reactive
than the C4-chloro bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, and
Stille couplings.[4] This differential reactivity allows for selective functionalization at the C6
position while leaving the C4-chloro group intact for subsequent nucleophilic substitution.

Spectral Characterization

While a complete set of spectral data is not available in the cited literature, the structural
features of 4-Chloro-6-iodo-2-phenylquinazoline suggest the following expected
characteristics.
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Spectroscopy Type Expected Characteristics

Signals corresponding to the protons on the
quinazoline and phenyl rings. The protons on
the iodo-substituted ring (at C5, C7, C8) would

show characteristic splitting patterns and

1H NMR

downfield shifts due to the electron-withdrawing

nature of the halogens and the aromatic system.

Resonances for all 14 carbon atoms. The
13C NMR carbons attached to the chlorine (C4) and iodine
(C6) would be significantly shifted.

Characteristic peaks for C=N and C=C
IR Spectroscopy stretching vibrations within the quinazoline and

phenyl rings.

A molecular ion peak (M*) corresponding to the
M Spect . exact mass, along with a characteristic isotopic
ass Spectrometry
pattern (M+2) due to the presence of the

chlorine-37 isotope.

Biological Significance and Applications

4-Chloro-6-iodo-2-phenylquinazoline is not typically an end-product therapeutic but serves
as a crucial intermediate for creating potent biologically active molecules. Its primary
application is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established
class of anticancer agents.[5]

These derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the
Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase
domain, these compounds inhibit downstream signaling pathways that are critical for tumor cell
growth, proliferation, and survival.[5]
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Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

The ability to functionalize both the C4 and C6 positions of the 4-Chloro-6-iodo-2-
phenylquinazoline scaffold allows for the creation of diverse chemical libraries, enabling
structure-activity relationship (SAR) studies to optimize potency, selectivity, and
pharmacokinetic properties of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1504901#physical-and-chemical-characteristics-of-4-
chloro-6-iodo-2-phenylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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